4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperidine with 1-naphthonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyethyl group, followed by nucleophilic substitution with 1-naphthonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[4-(2-oxoethyl)-1-piperidinyl]-1-naphthonitrile.
Reduction: Formation of 4-[4-(2-hydroxyethyl)-1-piperidinyl]-1-naphthylamine.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the naphthonitrile moiety can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile: Unique due to its combination of a piperidine ring and naphthonitrile moiety.
4-(2-Hydroxyethyl)piperidine: Lacks the naphthonitrile group, resulting in different biological activities.
1-Naphthonitrile: Lacks the piperidine ring, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
664363-30-8 |
---|---|
Molekularformel |
C18H20N2O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[4-(2-hydroxyethyl)piperidin-1-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C18H20N2O/c19-13-15-5-6-18(17-4-2-1-3-16(15)17)20-10-7-14(8-11-20)9-12-21/h1-6,14,21H,7-12H2 |
InChI-Schlüssel |
INNYPLBXBJIYNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCO)C2=CC=C(C3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.